Cas no 61505-41-7 (Propanoic acid,3-chloro-2-hydroxy-, (2R)-)

Propanoic acid,3-chloro-2-hydroxy-, (2R)- 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,3-chloro-2-hydroxy-, (2R)-
- (R)-3-CHLOROLACTIC ACID
- (R)-3-Chloro-2-hydroxypropanoic acid
- (R)-3-Chlorolactate
- (R)-b-Chlorolactic acid
- (S)-3-Chlor-2-hydroxy-propionsaeure
- (S)-3-chloro-2-hydroxy-propionic acid
- AC1L4AOK
- AG-G-24185
- CTK5B3340
- FT-0690330
- KB-03222
- L-b-Chlorolactic acid
- Propanoicacid, 3-chloro-2-hydroxy-, (R)-
- R-3-chloro-2-hydroxypropanoic acid
- (2R)-3-chloro-2-hydroxypropanoic acid
-
- インチ: InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
- InChIKey: OSLCJYYQMKPZHU-REOHCLBHSA-N
- SMILES: C([C@@H](C(=O)O)O)Cl
計算された属性
- 精确分子量: 123.99275
- 同位素质量: 123.9927217g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
Propanoic acid,3-chloro-2-hydroxy-, (2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-83031-1G |
(2R)-3-chloro-2-hydroxypropanoic acid |
61505-41-7 | >95% | 1g |
£771.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1252678-250mg |
(R)-3-CHLOROLACTIC ACID |
61505-41-7 | 95% | 250mg |
$355 | 2024-06-06 | |
eNovation Chemicals LLC | Y1252678-2g |
(R)-3-CHLOROLACTIC ACID |
61505-41-7 | 95% | 2g |
$1505 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8330-500mg |
(2R)-3-chloro-2-hydroxy-propanoic acid |
61505-41-7 | 95% | 500mg |
¥1426.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640067-1g |
(R)-3-chloro-2-hydroxypropanoic acid |
61505-41-7 | 98% | 1g |
¥6669.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640067-5g |
(R)-3-chloro-2-hydroxypropanoic acid |
61505-41-7 | 98% | 5g |
¥30093.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1252678-5g |
(R)-3-CHLOROLACTIC ACID |
61505-41-7 | 95% | 5g |
$3005 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8330-100mg |
(2R)-3-chloro-2-hydroxy-propanoic acid |
61505-41-7 | 95% | 100mg |
¥641.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8330-1g |
(2R)-3-chloro-2-hydroxy-propanoic acid |
61505-41-7 | 95% | 1g |
¥2138.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8330-250mg |
(2R)-3-chloro-2-hydroxy-propanoic acid |
61505-41-7 | 95% | 250mg |
¥857.0 | 2024-04-18 |
Propanoic acid,3-chloro-2-hydroxy-, (2R)- 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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8. Back matter
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Propanoic acid,3-chloro-2-hydroxy-, (2R)-に関する追加情報
Propanoic acid, 3-chloro-2-hydroxy-, (2R)- (CAS No. 61505-41-7): A Comprehensive Overview
Propanoic acid, 3-chloro-2-hydroxy-, (2R)- (CAS No. 61505-41-7) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2R)-3-chloro-2-hydroxypropanoic acid, is characterized by its unique structural features, including a chiral center and a hydroxyl group, which contribute to its diverse biological activities and potential therapeutic applications.
The (2R)-3-chloro-2-hydroxypropanoic acid molecule is a derivative of propanoic acid with a chlorine atom and a hydroxyl group attached to the second carbon atom. The presence of the chiral center at the second carbon position results in two enantiomers, with the (2R) enantiomer being of particular interest due to its specific biological properties. The compound's structure can be represented as:
CH3-CH(Cl)(OH)-COOH
In recent years, (2R)-3-chloro-2-hydroxypropanoic acid has been extensively studied for its potential as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its unique combination of functional groups makes it an attractive candidate for the development of new drugs targeting specific biological pathways. For instance, the hydroxyl group can participate in hydrogen bonding interactions, while the chlorine atom can influence the compound's lipophilicity and reactivity.
One of the key areas of research involving (2R)-3-chloro-2-hydroxypropanoic acid is its role in enzyme inhibition. Studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for understanding and modulating these processes. For example, research published in the *Journal of Medicinal Chemistry* demonstrated that (2R)-3-chloro-2-hydroxypropanoic acid exhibits potent inhibitory activity against a specific enzyme implicated in cancer cell proliferation. This finding has significant implications for the development of novel anticancer agents.
Beyond its enzymatic inhibition properties, (2R)-3-chloro-2-hydroxypropanoic acid has also been explored for its potential as an intermediate in the synthesis of other bioactive compounds. Its chiral nature allows for precise control over stereochemistry during synthetic transformations, which is crucial for producing enantiomerically pure pharmaceuticals. This aspect is particularly important given that many drugs exhibit different biological activities depending on their stereochemistry.
In addition to its applications in drug discovery, (2R)-3-chloro-2-hydroxypropanoic acid has been investigated for its use in chemical biology and materials science. For instance, researchers at the University of California, Berkeley, have utilized this compound as a precursor in the synthesis of functionalized polymers with tunable properties. These polymers have shown promise in various applications, including drug delivery systems and biomedical devices.
The synthesis of (2R)-3-chloro-2-hydroxypropanoic acid typically involves several steps to ensure high enantiomeric purity. Common synthetic routes include asymmetric synthesis using chiral catalysts or resolving agents to separate racemic mixtures into their individual enantiomers. Recent advancements in catalytic asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.
Despite its numerous applications, the use of (2R)-3-chloro-2-hydroxypropanoic acid must be approached with caution due to its potential reactivity and stability issues. Proper handling and storage conditions are essential to maintain its integrity and ensure safe use in laboratory settings. Researchers should also be aware of any regulatory requirements or guidelines governing the use of this compound in their specific jurisdictions.
In conclusion, Propanoic acid, 3-chloro-2-hydroxy-, (2R)- (CAS No. 61505-41-7) is a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to uncover new insights into its properties and potential uses, (2R)-3-chloro-2-hydroxypropanoic acid is likely to play an increasingly significant role in advancing scientific knowledge and improving human health.
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